Phenylthiohydantoin-threonine

描述

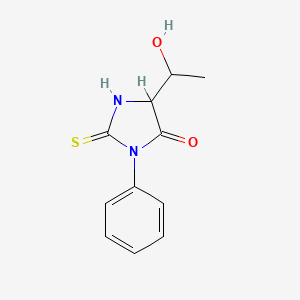

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(1-hydroxyethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-7(14)9-10(15)13(11(16)12-9)8-5-3-2-4-6-8/h2-7,9,14H,1H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBWLZAKZOHLOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)N(C(=S)N1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80973485 | |

| Record name | 5-(1-Hydroxyethyl)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5789-21-9 | |

| Record name | 5-(1-Hydroxyethyl)-3-phenyl-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5789-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005789219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5789-21-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(1-Hydroxyethyl)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1-hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for Phenylthiohydantoin Threonine Analysis

High-Performance Liquid Chromatography (HPLC) for Phenylthiohydantoin-Threonine Resolution

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and identification of PTH-amino acids generated during protein sequencing. springernature.comspringernature.com The success of this method hinges on achieving adequate resolution between the different PTH-amino acid derivatives and matching the elution time of an unknown with that of a known standard. springernature.comspringernature.com

Isocratic Elution Systems for this compound Separation

Isocratic elution, where the mobile phase composition remains constant throughout the analysis, offers several advantages for PTH-amino acid separation. core.ac.uk A key benefit is the stable baseline it provides, which is particularly crucial for detecting low picomolar quantities of analytes. core.ac.uk This stability, coupled with excellent resolution and reproducibility, makes isocratic systems a cost-effective and reliable option. core.ac.uk

One established isocratic method utilizes a reversed-phase, fully end-capped C18 column with a mobile phase consisting of 0.01 M sodium acetate (B1210297) buffer (pH 4.5), 39.5% acetonitrile (B52724), and 0.02% sodium dodecylsulfate (SDS). nih.govoup.com This system allows for the analysis of PTH-amino acids at the picomole level, with a single run completed in approximately 23 minutes. nih.govoup.com Another approach employs a mobile phase containing 2-propanol as an alternative to acetonitrile, which is noted to be a cheaper and less toxic solvent. core.ac.uk This 2-propanol-based system has demonstrated comparable sensitivity to gradient systems. core.ac.uk

Novel developments in isocratic separation include the use of temperature-responsive polymer-modified silica (B1680970) columns. acs.org These columns allow for the separation of PTH-amino acids using only water as the mobile phase. acs.org By altering the column temperature, the hydrophobic interactions between the PTH-amino acids and the stationary phase can be modulated to achieve separation. acs.org

Table 1: Comparison of Isocratic HPLC Systems for PTH-Amino Acid Separation

| System Component | System 1 | System 2 | System 3 |

|---|---|---|---|

| Column | Fully end-capped C18 nih.govoup.com | Lichrokart Supersphere RP8 or Spherisorb C8 core.ac.uk | Temperature-responsive polymer-modified silica acs.org |

| Mobile Phase | 0.01 M sodium acetate (pH 4.5), 39.5% acetonitrile, 0.02% SDS nih.govoup.com | Aqueous mixture with 2-propanol and tetrahydrofuran (B95107) core.ac.uk | Pure water acs.org |

| Key Feature | Picomole level analysis nih.govoup.com | Cost-effective and less toxic alternative to acetonitrile core.ac.uk | "Green" technology using only water as eluent acs.org |

| Run Time | ~23 minutes nih.govoup.com | Not specified | Variable, dependent on temperature programming acs.org |

Gradient Elution Systems for Enhanced this compound Detection

While isocratic systems offer stability, gradient elution, where the mobile phase composition is altered during the separation, is often necessary for resolving complex mixtures of PTH-amino acids with a wide range of polarities. acs.orgdss.go.th Gradient systems can enhance detection by providing sharper peaks, which can be 3 to 5 times higher than those obtained with isocratic elution, and are particularly effective for separating highly hydrophobic amino acids. fujifilm.com

A general method for optimizing gradient-elution separations has been applied to the 20 common PTH-amino acids, achieving separation in 25 minutes using a ternary gradient of phosphate (B84403) buffer, methanol, and tetrahydrofuran. oup.com Another approach utilizes a multi-linear gradient with a methanol/water mobile phase to optimize both resolution and analysis time for ten PTH-amino acids. researchgate.net Furthermore, temperature-controlled gradient elution on a reversed-phase column has been shown to be effective, with lower temperatures favoring the separation of early-eluting hydrophilic amino acids and higher temperatures required for resolving more hydrophobic ones. researchgate.net

The use of supercritical fluid chromatography (SFC) with gradient elution has also been explored. researchgate.net Twenty-four PTH-amino acids were successfully separated on a packed cyanopropyl Zorbax column using a gradient of supercritical CO2 and tetramethylammonium (B1211777) hydroxide-modified methanol. researchgate.net

Table 2: Examples of Gradient Elution Systems for PTH-Amino Acid Separation

| System Type | Mobile Phase Components | Key Advantage | Reference |

|---|---|---|---|

| Reversed-Phase HPLC | Phosphate buffer, methanol, tetrahydrofuran | Optimized separation of 20 PTH-amino acids in 25 minutes. oup.com | oup.com |

| Reversed-Phase HPLC | Methanol/Water | Simultaneous optimization of resolution and analysis time. researchgate.net | researchgate.net |

| Supercritical Fluid Chromatography (SFC) | Supercritical CO2, tetramethylammonium hydroxide-modified methanol | Rapid and efficient separation of 24 PTH-amino acids. researchgate.net | researchgate.net |

| Capillary Electrochromatography | Not specified | Highly reproducible gradient profiles. nih.gov | nih.gov |

Column Chemistries and Stationary Phases for this compound Analysis (e.g., C18, RP-8, CN columns)

The choice of column chemistry and stationary phase is critical for achieving the desired separation of PTH-amino acids. springernature.com Reversed-phase columns are widely used, with C18 (octadecylsilyl) and RP-8 (octylsilyl) being common choices. core.ac.uknih.govoup.com Fully end-capped C18 columns are used in isocratic systems with acetonitrile and SDS to achieve picomole-level separation. nih.govoup.com RP-8 columns, such as Lichrokart Supersphere RP8 and Spherisorb C8, have been successfully used in isocratic systems with 2-propanol. core.ac.uk

In addition to traditional silica-based columns, polysaccharide-based chiral stationary phases, such as tris-(3,5-dimethylphenylcarbamate) of amylose (B160209) (Chiralpak AD-H) and cellulose (B213188) (Chiralcel OD-H), have been used for the enantioseparation of PTH-amino acid derivatives in supercritical fluid chromatography. nih.gov The amylose-based phase showed more diverse retention and separation trends, suggesting a greater variety of chiral-binding sites compared to the cellulose phase. nih.gov

Cyanopropyl (CN) columns have also been employed, particularly in gradient elution with supercritical CO2, for the rapid and efficient separation of a large number of PTH-amino acids. researchgate.net The development of temperature-responsive stationary phases, created by grafting polymers like poly(N-isopropylacrylamide-co-n-butyl methacrylate) onto silica surfaces, represents a novel approach that allows for separations using only aqueous mobile phases. acs.org

Table 3: Stationary Phases for PTH-Threonine Analysis

| Stationary Phase | Column Type | Typical Application | Reference |

|---|---|---|---|

| C18 (Octadecylsilyl) | Reversed-Phase | Isocratic and gradient separation of PTH-amino acids. nih.govoup.comresearchgate.net | nih.govoup.comresearchgate.net |

| RP-8 (Octylsilyl) | Reversed-Phase | Isocratic separation, often as an alternative to C18. core.ac.uk | core.ac.uk |

| CN (Cyanopropyl) | Normal or Reversed-Phase | Gradient separation in supercritical fluid chromatography. researchgate.net | researchgate.net |

| Polysaccharide-based (e.g., Amylose, Cellulose derivatives) | Chiral | Enantioseparation of PTH-amino acid derivatives. nih.gov | nih.gov |

| Temperature-Responsive Polymer | Reversed-Phase | Separation using only aqueous mobile phases with temperature programming. acs.org | acs.org |

Detection Strategies in this compound HPLC (e.g., UV detection)

Ultraviolet (UV) detection is a common and robust method for identifying PTH-amino acids separated by HPLC. core.ac.ukacs.org The PTH derivatives absorb UV light, and this absorbance is used to generate a chromatogram. acs.org Detection is often performed at a fixed wavelength, such as 254 nm, or using a variable wavelength detector. core.ac.ukacs.org The sensitivity of UV detection can reach the low picomole range. core.ac.uk

In some isocratic systems, dual-channel detectors operating at both 254 nm and 313 nm are used for routine microanalysis of PTH-amino acids. nih.govoup.com The choice of wavelength can be critical; for instance, PTH-dehydro-threonine, a decomposition product of PTH-threonine, shows strong absorbance at 313 nm which is not observed for PTH-threonine itself. tandfonline.com

Temperature-responsive HPLC systems also utilize UV detection at 254 nm to monitor the elution of PTH-amino acids. acs.org The stability of the baseline in isocratic separations is a significant advantage for achieving high sensitivity with UV detection. core.ac.uk

Mass Spectrometry for this compound Characterization

While HPLC is excellent for separation, mass spectrometry (MS) provides direct identification and characterization of molecules based on their mass-to-charge ratio. stanford.edu This technique is particularly valuable for confirming the identity of PTH-amino acids and for analyzing complex biological samples. stanford.eduthermofisher.comnih.gov

Laser Desorption/Multiphoton Ionization for Phenylthiohydantoin-Amino Acids

A powerful mass spectrometric technique for the analysis of PTH-amino acids is two-step laser desorption/multiphoton ionization. stanford.edunih.gov In this method, a CO2 laser pulse first desorbs the PTH-amino acid from a surface. stanford.edu After a short delay, a second UV laser pulse (e.g., at 266 nm) ionizes the desorbed neutral molecules through resonance-enhanced multiphoton ionization (REMPI). stanford.edu

This "soft" ionization technique typically results in mass spectra dominated by the parent ion peak, simplifying interpretation. stanford.edu It has been demonstrated to be a quantitative method, with the ion signal being linear with the concentration of the PTH-amino acid in the picomole to nanomole range. stanford.edu A key advantage is that thermally labile compounds like PTH-serine and PTH-threonine can be analyzed without the dehydration that can occur with other methods. stanford.edu This approach has been successfully applied to all 20 primary PTH-amino acids. stanford.edu

Table 4: Research Findings on Laser Desorption/Multiphoton Ionization of PTH-Amino Acids

| Parameter | Finding | Reference |

|---|---|---|

| Ionization Method | 1 + 1 Resonance-Enhanced Multiphoton Ionization (REMPI) stanford.edu | stanford.edu |

| Desorption Laser | CO2 laser stanford.edu | stanford.edu |

| Ionization Laser | UV laser (266 nm) stanford.edu | stanford.edu |

| Mass Analyzer | Time-of-Flight (TOF) stanford.edu | stanford.edu |

| Key Observation | Mass spectra are dominated by the parent ion peak. stanford.edu | stanford.edu |

| Quantitative Range | Picomoles to nanomoles stanford.edu | stanford.edu |

| Advantage for PTH-Threonine | Avoids dehydration observed with other methods. stanford.edu | stanford.edu |

Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) in Phenylthiohydantoin Analysis

Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of biomolecules, including the PTH-amino acid derivatives generated during protein sequencing. In this method, the analyte is co-crystallized with a large excess of a matrix compound, such as α-cyano-4-hydroxycinnamic acid (CHCA). shimadzu.com A pulsed laser irradiates the sample, causing the matrix to absorb the laser energy, which leads to the desorption and ionization of the analyte molecules, primarily as singly protonated ions [M+H]⁺. europeanpharmaceuticalreview.com These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z), with smaller ions reaching the detector faster than larger ones.

MALDI-TOF MS offers high sensitivity and is relatively tolerant to salts and buffers, making it suitable for analyzing samples derived from biological sources. For PTH analysis, it provides rapid determination of the molecular weights of the derivatives released at each step of the Edman degradation. shimadzu.com

A specific application, MALDI-In-Source Decay (MALDI-ISD), can provide further structural information. This technique promotes fragmentation of the analyte within the ion source, immediately after laser irradiation. shimadzu.com The resulting fragment ions can be analyzed to yield sequence information, complementing the data from traditional Edman sequencing. shimadzu.com For instance, the fragmentation pattern can help confirm the identity of the PTH-amino acid. Tandem mass spectrometry (MALDI-TOF/TOF) can also be employed, where specific precursor ions are selected and fragmented to identify stereochemistry, such as the presence of D-amino acids in a peptide sequence. acs.org

Table 1: Illustrative MALDI-TOF MS Data for PTH-Threonine Analysis

| Ion Species | Description | Theoretical m/z |

| [M+H]⁺ | Protonated PTH-Threonine molecule | 237.08 |

| [M+Na]⁺ | Sodium adduct of PTH-Threonine | 259.06 |

| [M+K]⁺ | Potassium adduct of PTH-Threonine | 275.03 |

Note: The table presents theoretical monoisotopic masses. Actual observed values may vary slightly based on instrumentation and calibration.

Electrospray Ionization (ESI) Mass Spectrometry Considerations for this compound

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules from a liquid phase. nih.gov In ESI-MS, a solution containing the analyte is passed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are expelled and directed into the mass analyzer. europeanpharmaceuticalreview.comlibretexts.org A key feature of ESI is its ability to produce multiply charged ions, which brings large molecules into the m/z range of common mass analyzers. nih.gov

For the analysis of PTH-Threonine, ESI-MS provides high sensitivity, with detection limits reported in the picomole to femtomole range for PTH-amino acids. nih.gov The technique is often coupled with liquid chromatography (LC) for the separation of complex mixtures of PTH derivatives prior to mass analysis. nih.gov

When analyzing PTH-Threonine, specific considerations arise due to its structure. The threonine side chain includes a hydroxyl group, which can influence fragmentation patterns in tandem mass spectrometry (MS/MS) experiments. While ESI is a soft technique, fragmentation can be induced (Collision-Induced Dissociation, CID) to confirm the molecule's identity. diva-portal.org The fragmentation of threonine-containing molecules can be complex. nih.govphyschemres.org Common fragmentation pathways for PTH-amino acids involve cleavages within the hydantoin (B18101) ring structure and the loss of the amino acid side chain. For PTH-Threonine, a characteristic fragmentation would be the loss of the ethyl-hydroxy side group.

Table 2: Potential Fragment Ions of PTH-Threonine in ESI-MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Description of Neutral Loss |

| 237.08 | 219.07 | Loss of H₂O (water) |

| 237.08 | 192.06 | Loss of the threonine side chain (C₂H₅O) followed by rearrangement |

| 237.08 | 135.04 | Phenylthiourea fragment ion |

Note: This table shows plausible fragmentation pathways. The relative abundance of these fragments depends on the specific MS/MS conditions.

Alternative Chromatographic and Spectroscopic Approaches for this compound Analysis

Beyond mainstream HPLC-MS methods, other specialized chromatographic techniques have been developed to effectively separate and identify PTH-amino acids.

Overpressured Layer Chromatography (OPLC) in Phenylthiohydantoin-Amino Acid Separation

Overpressured Layer Chromatography (OPLC) is an instrumentalized version of planar liquid chromatography that offers significant advantages over traditional Thin-Layer Chromatography (TLC), including improved resolution, shorter analysis times, and reduced solvent consumption. capes.gov.br In OPLC, the sorbent layer is completely covered by a flexible membrane under external pressure, and the mobile phase is forced through the layer at a constant flow rate. This setup prevents the evaporation of the mobile phase and allows for the separation of complex mixtures over longer development distances, enhancing resolution. researchgate.net

OPLC has been successfully applied to the separation of PTH-amino acid derivatives. capes.gov.br Research has demonstrated its utility in identifying PTH-amino acids derived from the hydrolysis of proteins such as bovine serum albumin (BSA) and Type I Collagen. researchgate.net In one study, PTH-Threonine was successfully separated and identified along with several other essential and non-essential amino acid derivatives, demonstrating the method's efficacy for complex biological samples. researchgate.net The identity of the separated spots was often confirmed by a secondary method like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.net

Table 3: PTH-Amino Acids Identified in Bovine Serum Albumin (BSA) and Type I Collagen using OPLC

| Protein Source | Essential Amino Acids Identified (as PTH derivatives) | Non-Essential Amino Acids Identified (as PTH derivatives) |

| Bovine Serum Albumin | Arginine, Histidine, Threonine , Valine, Methionine, Isoleucine, Leucine | Cysteine, Asparagine, Glutamine, Glycine, Alanine, Serine, Tyrosine, Proline |

| Type I Collagen | Histidine, Threonine , Valine, Methionine, Leucine, Lysine (B10760008) | Cysteine, Asparagine, Glutamine, Glycine, Alanine, Serine, Tyrosine, Proline |

Source: Adapted from Vlassa et al., 2013. researchgate.net

Challenges and Analytical Considerations in Phenylthiohydantoin Threonine Research

Dehydration and Derivative Formation of Phenylthiohydantoin-Threonine During Analysis

A significant challenge in the analysis of PTH-threonine is its susceptibility to dehydration during the cleavage step of the Edman degradation. pharmacopeia.cn This process results in the formation of dehydro-PTH-threonine. The conditions of the cleavage reaction, which typically involve a perfluorinated organic acid, can cause the loss of a water molecule from the threonine side chain. pharmacopeia.cn

This dehydration leads to the production of a secondary derivative, which complicates the chromatographic analysis. The resulting dehydro-PTH-threonine can be detected at a different wavelength (313 nm) where other PTH amino acid derivatives show minimal to no absorption, offering a potential method for its specific detection. core.ac.uk However, the presence of multiple derivatives for a single amino acid residue complicates the interpretation of the chromatogram and the accurate quantification of the original threonine content. The extent of this degradation can be significant, making the determination of threonine residues difficult. pharmacopeia.cn

Resolution Challenges with this compound and Co-eluting Phenylthiohydantoin-Amino Acids (e.g., Phenylthiohydantoin-Serine)

The chromatographic separation of PTH-amino acids is a critical step for their identification, which relies heavily on their distinct elution times. springernature.com A persistent issue in PTH analysis is the difficulty in resolving PTH-threonine from other PTH-amino acids, most notably PTH-serine. core.ac.uk These two derivatives have very similar polarities and, consequently, often co-elute or have very close retention times in reversed-phase high-performance liquid chromatography (HPLC) systems. core.ac.uk

Various chromatographic strategies have been developed to address this, including the use of different column chemistries and mobile phase compositions. Isocratic HPLC systems using 2-propanol have been shown to offer a good separation of PTH-threonine and PTH-serine, presenting a viable alternative to more complex gradient systems. core.ac.uk The successful separation of these closely eluting peaks is crucial for the unambiguous identification and quantification of both threonine and serine residues in a protein sequence.

Impact of Sample Purity and Background Noise on this compound Identification

The accuracy of PTH-threonine identification is highly dependent on the purity of the protein or peptide sample. Contaminants in the sample can react with the Edman reagent, phenylisothiocyanate (PITC), generating interfering by-products that contribute to the background noise in the chromatogram. ehu.eus This increased baseline noise can obscure the peaks of interest, particularly for low-abundance amino acids, making their identification challenging. nih.govletstalkacademy.com

With each cycle of the Edman degradation, there is a cumulative increase in background noise. creative-biolabs.com This phenomenon, coupled with the potential for incomplete reactions, limits the number of amino acid residues that can be reliably sequenced. letstalkacademy.comcreative-biolabs.com For PTH-threonine, which is already prone to degradation, a high signal-to-noise ratio is essential for its confident identification. Therefore, meticulous sample preparation and the use of high-purity reagents are critical to minimize background interference and ensure the reliable detection of PTH-threonine. nih.gov

Reproducibility and Standardization in this compound Quantification

Achieving reproducible and standardized quantification of PTH-threonine is a significant analytical challenge. The inherent instability of PTH-threonine, leading to dehydration, directly impacts the accuracy of its quantification, as the signal is split between the parent compound and its derivative. pharmacopeia.cn This makes it difficult to obtain a precise measure of the original amount of threonine in the peptide chain.

Furthermore, the lack of universal standardization for PTH analysis contributes to inter-laboratory variability. nih.govoup.com Different laboratories may use different analytical platforms, calibration standards, and data analysis methods, leading to discrepancies in reported PTH values. oup.comkidneynews.org Efforts are underway by organizations like the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) to promote the standardization of PTH assays by encouraging the use of common international standards and reference methods. nih.govkidneynews.org Such standardization is crucial for improving the comparability and reliability of PTH-threonine quantification across different studies and laboratories. researchgate.net

Analysis of Modified Threonine Residues and Their Phenylthiohydantoin Derivatives

Threonine residues in proteins can undergo various post-translational modifications (PTMs), such as phosphorylation and glycosylation, which play crucial roles in cellular processes. tandfonline.comacs.org The analysis of these modified threonine residues and their corresponding PTH derivatives presents an additional layer of complexity.

During Edman degradation, a modified threonine residue may not yield a standard PTH-threonine peak. For instance, phosphorylated threonine often results in a "dropout" or an unidentifiable residue at that cycle because the PTH derivative of phosphothreonine is not stable under standard conditions. nih.govportlandpress.com Similarly, glycosylated threonine residues will also fail to produce a detectable PTH-threonine peak. nih.gov The absence of an expected PTH derivative can be an indicator of a PTM. nih.gov However, identifying the exact nature of the modification often requires complementary analytical techniques, such as mass spectrometry, to characterize the modified peptide fragment. portlandpress.com The development of methods to stabilize and detect the PTH derivatives of modified threonines remains an active area of research.

Applications of Phenylthiohydantoin Threonine in Contemporary Protein and Peptide Research

Phenylthiohydantoin-Threonine as a Reference Standard in Amino Acid Sequence Analysis

This compound serves as an essential reference standard in the chromatographic identification of amino acids during protein sequencing. nih.govresearchgate.net In the Edman degradation process, each amino acid at the N-terminus of a protein or peptide is sequentially cleaved and converted into a PTH derivative. wikipedia.orgpearson.com These derivatives are then typically identified by high-performance liquid chromatography (HPLC). nih.govresearchgate.net

The accurate identification of PTH-amino acids relies on comparing the retention time of the unknown derivative from the sequencing cycle with that of a known, synthetic PTH-amino acid standard. researchgate.netnih.gov Therefore, having a pure, well-characterized standard for PTH-threonine is crucial for the unambiguous assignment of threonine residues in a sequence. nih.govfujifilm.com The availability of such standards allows for the optimization of separation conditions to resolve PTH-threonine from other PTH-amino acid derivatives, ensuring the fidelity of the sequence data. researchgate.netcore.ac.uk The use of these standards is fundamental for both traditional HPLC with UV detection and more advanced mass spectrometry-based detection methods. nih.govacs.org

Table 1: Key Characteristics of PTH-Amino Acid Standards in HPLC Analysis

| Characteristic | Description | Importance in Sequencing |

| Retention Time | The specific time it takes for a PTH-amino acid to pass through the HPLC column. | Primary basis for identification by comparing the sample peak to the standard's retention time. researchgate.netnih.gov |

| Peak Resolution | The degree of separation between the peaks of different PTH-amino acids in the chromatogram. | Ensures that co-eluting peaks do not lead to misidentification of amino acids. researchgate.netcore.ac.uk |

| Response Factor | The ratio of the peak area to the concentration of the PTH-amino acid. | Used for quantitative analysis to determine the yield of each sequencing cycle. |

| Purity | The absence of contaminating substances in the standard preparation. | Guarantees that the observed peak corresponds solely to the specific PTH-amino acid. |

Role of this compound in Automated Protein Sequencers and Microsequencing Technologies

Automated protein sequencers, which are based on the Edman degradation chemistry, have revolutionized the speed and efficiency of protein sequencing. fujifilm.comchromatographyonline.com In these instruments, the entire process of coupling, cleavage, and conversion to form the PTH-amino acid is automated. researchgate.netnih.gov The resulting PTH-threonine, along with other PTH-amino acids, is automatically injected into an online HPLC system for identification. researchgate.netfujifilm.com

The reliable operation of these automated systems over long sequencing runs depends on stable and reproducible chromatography. core.ac.uk The separation and detection of PTH-threonine can present challenges due to its tendency to undergo dehydration, forming dehydrothreonine. core.ac.ukresearchgate.net This side reaction can lead to multiple peaks for a single threonine residue, complicating the analysis. researchgate.netnih.gov However, this dehydrated derivative can also be detected at a different wavelength (313 nm), providing a confirmatory signal for the presence of threonine. core.ac.ukpnas.org

Modern microsequencing techniques, which aim to sequence minute amounts of protein (in the picomole to femtomole range), place high demands on the sensitivity of PTH-amino acid detection. acs.orgnih.gov The development of highly sensitive detection methods, including mass spectrometry, has been crucial for identifying PTH-threonine at these low levels. acs.org The efficiency of each cycle in an automated sequencer is typically around 98%, allowing for the reliable determination of approximately 50 amino acids. wikipedia.org

Determining N-Terminal Sequence Information via this compound Identification

The primary goal of Edman degradation is to determine the N-terminal sequence of a protein or peptide. pearson.commtoz-biolabs.com The sequential identification of PTH-amino acids, including PTH-threonine, reveals the order of amino acids starting from the N-terminus. creative-proteomics.com This N-terminal sequence information is vital for several reasons: it helps in identifying a protein by matching it to sequence databases, provides insights into its structure and function, and is critical for the quality control of recombinant protein therapeutics. nih.govmtoz-biolabs.com

The process begins with the reaction of the N-terminal amino group with phenylisothiocyanate (PITC). wikipedia.org Following a series of chemical steps, the N-terminal amino acid is cleaved off and converted into its corresponding PTH derivative, in this case, PTH-threonine. google.com The identification of PTH-threonine in a specific cycle of the Edman degradation definitively places a threonine residue at that position in the N-terminal sequence. pearson.com This cycle is then repeated for the newly exposed N-terminal amino acid of the shortened peptide. chromatographyonline.com

Analysis of Blocked N-Terminal Proteins Featuring N-Acetylthreonine and Subsequent this compound Generation

A significant challenge in N-terminal sequencing is the presence of "blocked" N-termini, where the terminal amino group is chemically modified and thus unavailable to react with the Edman reagent. researchgate.netwikipedia.org A common blocking group is the acetyl group, leading to N-acetylated amino acids at the N-terminus. google.com N-acetylthreonine is one such modified residue that renders a protein resistant to standard Edman degradation. nih.govpnas.org

To overcome this, methods have been developed to "deblock" these proteins. researchgate.netnih.gov One such method involves an acid-catalyzed N-to-O acetyl shift followed by a beta-elimination, which effectively removes the blocking group. nih.gov Another approach utilizes anhydrous trifluoroacetic acid to deblock N-acetylthreonine residues. google.com Once deblocked, the protein can be subjected to standard Edman degradation. If the N-terminal residue was indeed N-acetylthreonine, the first cycle of sequencing will yield PTH-threonine, confirming the identity of the original blocked residue. nih.gov This ability to analyze blocked proteins is crucial, as a large percentage of eukaryotic proteins are N-terminally acetylated. google.com

Investigation of Post-Translational Modifications Involving Threonine Residues through Phenylthiohydantoin Analysis

Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, which can significantly impact their function, stability, and localization. chomixbio.com Threonine residues are common sites for PTMs, most notably phosphorylation and O-glycosylation. chomixbio.comnih.gov

Edman degradation can be a valuable tool for investigating these modifications. When a threonine residue is phosphorylated (phosphothreonine), it will not yield a standard PTH-threonine derivative during sequencing. nih.gov Instead, the analysis will show a lack of a PTH derivative in that specific cycle. portlandpress.com Experienced analysts can often identify phosphoserine and phosphothreonine by observing an increase in certain breakdown products. nih.gov Similarly, if a threonine residue is O-glycosylated, it will also fail to produce a standard PTH-threonine peak, indicating the presence of a modification at that site. researchgate.net

While mass spectrometry is now a primary tool for PTM analysis, Edman sequencing can provide complementary information, particularly in pinpointing the exact location of the modified residue within the N-terminal region of a protein. nih.govportlandpress.com For instance, in the study of human interleukin-2, heterogeneity in the protein was attributed to variations in glycosylation at the threonine residue in the third position of the polypeptide chain. researchgate.net

Future Directions and Emerging Trends in Phenylthiohydantoin Threonine Analysis

Development of Novel Separation Media for Phenylthiohydantoin-Threonine Resolution

The accurate identification of PTH-amino acids, including PTH-Threonine, is critically dependent on their chromatographic resolution. springernature.com Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) has been the workhorse, but research into novel stationary phases promises to overcome existing limitations, such as co-elution and the need for organic solvents. springernature.comacs.org

A significant development is the creation of temperature-responsive chromatographic media. acs.org One such innovation involves grafting a thermoresponsive copolymer, poly(N-isopropylacrylamide-co-n-butyl methacrylate), onto silica (B1680970) gel surfaces. acs.orgdss.go.th This polymer exhibits temperature-regulated changes in its hydrophilic/hydrophobic properties in water. acs.org By simply altering the column temperature, the retention of PTH-amino acids can be modulated, allowing for their separation using only water as the mobile phase. acs.orgdss.go.th This "green" chemistry approach not only simplifies the mobile phase composition but also enhances reproducibility by eliminating issues associated with organic solvent gradients. acs.org

Another area of advancement is the use of capillary electrochromatography (CEC). nih.gov This technique combines the high efficiency of capillary electrophoresis with the selectivity of HPLC. For PTH-amino acid analysis, CEC has demonstrated superior resolution and significantly shorter separation times compared to conventional RP-HPLC methods. nih.gov The use of packed capillaries with materials like octadecyl silica (ODS) particles has proven effective for the isocratic separation of all 20 common PTH-amino acids. nih.gov

The table below summarizes key findings from research on novel separation media for PTH-amino acids.

| Separation Technique | Stationary Phase / Medium | Key Findings for PTH-Amino Acid Separation | Reference |

| Temperature-Responsive HPLC | Poly(N-isopropylacrylamide-co-n-butyl methacrylate) grafted silica | Achieved separation of 18 PTH-amino acids using only water as the mobile phase by modulating column temperature. PTH-Threonine was successfully resolved. | acs.org |

| Capillary Electrochromatography (CEC) | 3 µm Hypersil octadecyl silica (ODS) particles | Provided rapid and high-efficiency isocratic separation of all 20 PTH-amino acids with excellent reproducibility. | nih.gov |

| Reversed-Phase HPLC | Non-porous stationary phase (Kovasil-C14) | Enabled fast separation of 20 PTH derivatives in approximately 7 minutes with good resolution. | researchgate.net |

Integration of Advanced Detection Technologies for Enhanced this compound Sensitivity

Beyond separation, the ability to detect minute quantities of PTH-Threonine is crucial, especially when sequencing low-abundance proteins. While UV absorbance has been the standard detection method, more advanced technologies are being integrated to push the limits of sensitivity. acs.orgacs.org

Mass spectrometry (MS) has emerged as a powerful tool for PTH-amino acid identification. acs.orgnih.gov Electrospray ionization mass spectrometry (ESI-MS) offers high sensitivity, with methodologies developed to detect PTH derivatives in the sub-femtomole range. acs.orgacs.org This involves optimizing solvent systems and using microscale electrospray nozzles for stable operation at very low flow rates. acs.orgacs.org Collision-induced dissociation (CID) within the mass spectrometer can provide structural information, further confirming the identity of the PTH-amino acid, including the dehydrothreonine derivative that can form from PTH-Threonine. acs.orgacs.org

Another innovative approach is two-step laser desorption/multiphoton ionization mass spectrometry. stanford.edu In this method, a laser desorbs the PTH-amino acid from a surface, and a second laser pulse ionizes the neutral molecules. stanford.edu This technique has demonstrated quantitative analysis of PTH-amino acids in the picomole to nanomole range with high linearity. stanford.edu

The following table details advanced detection methods and their reported sensitivities for PTH-amino acids.

| Detection Technology | Key Features | Reported Sensitivity | Reference |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Use of specific solvent systems and microscale nozzles. | Subfemtomole detection limit demonstrated for PTH-phenylalanine. | acs.orgacs.org |

| Thermospray Liquid Chromatography/Mass Spectrometry | Provides protonated molecular ions for confirmation of identity. | Recognition of PTH-amino acids at the 150-pmol level. | nih.gov |

| Two-Step Laser Desorption/Multiphoton Ionization TOF-MS | Laser-induced desorption followed by resonance-enhanced multiphoton ionization. | Linear response in the picomole to nanomole range. | stanford.edu |

Computational Modeling and Predictive Analytics for this compound Elution Characteristics

Computational approaches are increasingly being used to understand and predict the chromatographic behavior of molecules, including PTH-Threonine. By modeling the interactions between the analyte, the stationary phase, and the mobile phase, it is possible to forecast elution times and optimize separation conditions. nih.gov

Molecular mechanics (MM) programs can be used to calculate molecular interaction (MI) energy values between PTH-amino acids and model stationary and mobile phases. nih.gov Studies have shown a strong correlation between these calculated MI energy values and the experimentally measured logarithmic retention factors (log k). nih.gov For instance, in reversed-phase ion-pair liquid chromatography, the Lewis acid-base interaction between the aromatic ring of a PTH-amino acid and the ion-pair reagent, along with solvent effects, were identified as the most significant factors influencing retention. nih.gov

These in silico analyses can significantly reduce the time and resources required for method development by predicting the retention behavior of PTH derivatives under various chromatographic conditions. nih.gov This is particularly valuable for complex mixtures or when dealing with modified or non-standard amino acids.

| Computational Approach | Key Parameters Modeled | Outcome | Reference |

| Molecular Mechanics (MM) Calculations | Molecular Interaction (MI) energy values between PTH-amino acids and model phases (stationary and mobile). | Quantitative prediction of retention in reversed-phase ion-pair liquid chromatography with a high correlation coefficient (0.98). | nih.gov |

| In Silico Modeling for Antibody Maturation | Structure-based computational design (SBCD) to predict effects of mutations on antibody affinity. | Aids in the inefficient process of random mutagenesis for affinity maturation. | nih.gov |

Miniaturization and Automation in this compound Analysis for High-Throughput Research

The demand for high-throughput protein analysis has driven the miniaturization and automation of the entire Edman degradation and PTH analysis workflow. acs.orgbiosyn.comnih.gov Modern automated protein sequencers integrate the chemical degradation, PTH derivative extraction, and HPLC analysis into a single, computer-controlled system. nih.gov

Micro-total analysis systems (µTAS), or "lab-on-a-chip" devices, represent the pinnacle of miniaturization. unizg.hr These devices integrate all the necessary steps of an analytical process, including sample handling, separation, and detection, onto a single microfluidic chip. unizg.hr The benefits include drastically reduced sample and reagent consumption, faster analysis times, and the potential for massive parallelization. researchgate.net

The development of microbore HPLC systems and, more recently, nano-LC systems, has been a key step in this direction. biosyn.com These systems, when coupled with highly sensitive detectors like mass spectrometers, are well-suited for the analysis of the small amounts of PTH-Threonine generated from sequencing picomole levels of protein. biosyn.comnih.gov Automation of the entire workflow, from sample preparation to data analysis, is crucial for realizing the full potential of these high-throughput systems. nih.gov

| Trend | Enabling Technologies | Impact on PTH-Threonine Analysis | Reference |

| Automation | Integrated protein sequencers with on-line HPLC systems. | Increased throughput, reproducibility, and reduced manual intervention in N-terminal sequencing. | biosyn.comnih.gov |

| Miniaturization | Microbore and nano-LC systems, lab-on-a-chip devices. | Reduced sample/reagent consumption, faster analysis, and potential for high-density parallel analysis. | unizg.hrnih.gov |

| High-Throughput Screening | Robotic liquid handling systems (e.g., Mosquito HV) paired with high-throughput analyzers (e.g., BioMark HD). | Enables automated, miniaturized qPCR for gene expression profiling, a related high-throughput biological analysis. | nih.gov |

Exploration of this compound in Non-Standard Amino Acid Sequencing

While the primary application of PTH analysis is for the 20 common proteinogenic amino acids, there is growing interest in identifying non-standard and post-translationally modified (PTM) amino acids. springernature.comshim-pol.pl The presence of a modification on a threonine residue can alter the elution profile of its corresponding PTH derivative, making identification challenging if based solely on comparison to standard chromatograms. springernature.com

Research in this area focuses on establishing the chromatographic behavior of various modified PTH-amino acids. researchgate.net For example, the analysis of peptides containing acetylated or trimethylated lysine (B10760008) residues has been successfully demonstrated using isocratic HPLC systems, where the modified PTH-lysine derivatives were well-resolved from the standard PTH-amino acids. shim-pol.plshimadzu.com

The challenge lies in the fact that identification is based on matching the elution position with a known standard. springernature.comresearchgate.net Therefore, a comprehensive library of the chromatographic properties of PTH derivatives of modified amino acids, including various modified forms of threonine, is essential. The combination of high-resolution separation techniques with mass spectrometry is particularly powerful in this context, as MS can provide mass information to help identify the nature of the modification. nih.gov The ability to identify a D-amino acid configuration in a peptide is also an emerging area of research, further expanding the complexity and scope of "non-standard" sequencing. nih.gov

常见问题

Q. What steps ensure reproducibility when publishing synthetic protocols for this compound?

- Methodological Answer :

- Report exact reagent grades (e.g., "ACS grade" vs. "HPLC grade").

- Specify equipment models (e.g., "Agilent 1260 Infinity II HPLC").

- Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo).

- Use the STAR Methods framework for granular methodological details .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。